(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone

Catalog No.
S1961485
CAS No.
1184978-11-7
M.F
C23H25I2NO3
M. Wt
621.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~...

CAS Number

1184978-11-7

Product Name

(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone

Molecular Formula

C23H25I2NO3

Molecular Weight

621.3

InChI

InChI=1S/C23H25I2NO3/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3/i11D2,12D2

InChI Key

VXOKDLACQICQFA-AREBVXNXSA-N

SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)NCC

The compound (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone is a complex organic molecule characterized by its unique structural features, which include a benzofuran moiety, a diiodophenyl group, and an ethylamino side chain. This compound is notable for its potential applications in medicinal chemistry due to its intricate arrangement of functional groups that may influence its biological activity.

Involving this compound primarily include nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the benzofuran and diiodophenyl groups allows for various electrophilic reactions, where the iodine atoms can act as leaving groups or sites for further functionalization. Additionally, the ethylamino group can participate in reactions typical of amines, such as acylation or alkylation reactions, enhancing the compound's versatility in synthetic pathways.

Preliminary studies suggest that this compound may exhibit significant biological activity, particularly in the realm of pharmacology. The structural components imply potential interactions with biological targets, possibly influencing pathways related to neuropharmacology or cancer treatment. The presence of iodine atoms may also enhance its efficacy due to the unique properties of halogens in biological systems. Computer-aided predictions indicate that the compound could interact with various biological pathways, although specific data on its activity remains sparse and requires further empirical validation .

Synthesis of this compound can be approached through several methods:

  • Starting Materials: The synthesis may begin with commercially available 2-butylbenzofuran and diiodophenol derivatives.
  • Reagents: Common reagents might include bases such as potassium carbonate for nucleophilic substitution reactions and coupling agents to facilitate bond formation between the various functional groups.
  • Reaction Conditions: Typically, reactions would be conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

A proposed synthetic route could involve:

  • Formation of the benzofuran core via cyclization.
  • Introduction of the butyl group through alkylation.
  • Diiodination of the phenol followed by ether formation with the ethylamino group.

The potential applications of (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone span various fields:

  • Pharmaceuticals: Due to its predicted biological activity, it could serve as a lead compound in drug development.
  • Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies to explore specific pathways or mechanisms.
  • Material Science: The compound could be explored for applications in organic electronics or photonic devices due to its aromatic characteristics.

Interaction studies are crucial to understanding how this compound behaves in biological systems. Techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • In vitro Assays: To evaluate cytotoxicity and pharmacological effects on cell lines.
  • ADMET Profiling: To assess absorption, distribution, metabolism, excretion, and toxicity characteristics.

These studies will help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone, including:

  • Benzofuran Derivatives: Such as 2-methylbenzofuran, known for their diverse biological activities.
  • Diiodophenols: Compounds like 3,5-diiodophenol which are used in various chemical syntheses and have shown antimicrobial properties.
  • Ethylamino Compounds: Like ethylamino derivatives of phenolic compounds that are often explored for their neuroactive properties.

Comparison Table

Compound NameStructure FeaturesBiological Activity
(2-Butyl-1-benzofuran-3-yl)(...)Benzofuran core, diiodophenylPotential neuropharmacological effects
2-MethylbenzofuranSimplified benzofuranAntimicrobial
3,5-DiiodophenolDiiodinated phenolic structureAntimicrobial
Ethylamino Phenolic DerivativesEthylamino group attached to phenolNeuroactive

This comparison highlights the unique combination of structural features present in (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone, suggesting it may possess distinct pharmacological properties not fully explored in related compounds. Further research is needed to delineate these differences and identify specific therapeutic applications.

XLogP3

6.7

Wikipedia

(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone

Dates

Last modified: 07-22-2023

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